Evidence 1: Lipid Droplet Inhibition — Spylidone Uniquely Active Among Three Co-Isolated Structural Analogs
In the primary discovery study, spylidone was isolated alongside PF1052 and vermisporin from the same Phoma sp. FKI-1840 fermentation broth and tested in parallel in a mouse peritoneal macrophage lipid droplet accumulation assay [1]. Spylidone inhibited lipid droplet accumulation at concentrations of 10 to approximately 50 µM, whereas PF1052 and vermisporin showed no detectable inhibition across the same concentration range [1]. All three compounds share a cis-decalin scaffold, but spylidone uniquely possesses a spiro ring containing 2,4-pyrrolidinedione, a structural feature mapped to the phenanthrene/spiro compound MeSH categories [2].
| Evidence Dimension | Inhibition of lipid droplet accumulation in mouse peritoneal macrophages |
|---|---|
| Target Compound Data | Spylidone: active at 10–50 µM (concentration-dependent inhibition) |
| Comparator Or Baseline | PF1052: no inhibition at any tested concentration; Vermisporin: no inhibition at any tested concentration |
| Quantified Difference | Qualitative: spylidone active; PF1052 and vermisporin completely inactive across the tested range |
| Conditions | Mouse peritoneal macrophage lipid droplet accumulation assay; compounds co-isolated and tested in parallel; J Antibiot 58:338–345, 2005 |
Why This Matters
Procurement of PF1052 or vermisporin as a 'structurally related analog' of spylidone would result in a compound devoid of the target lipid-droplet-inhibitory activity, rendering the experiment non-informative.
- [1] Koyama N, Nagahiro T, Yamaguchi Y, Ohshiro T, Masuma R, Tomoda H, Ōmura S. Spylidone, a novel inhibitor of lipid droplet accumulation in mouse macrophages produced by Phoma sp. FKI-1840. J Antibiot (Tokyo). 2005;58(5):338-345. doi:10.1038/ja.2005.42 View Source
- [2] National Library of Medicine. spylidone [MeSH Supplementary Concept Data 2026]. Unique ID C502979. Mapped to Phenanthrenes and Spiro Compounds. View Source
